molecular formula C19H19ClN2O3S2 B7692373 5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide

5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide

Cat. No. B7692373
M. Wt: 423.0 g/mol
InChI Key: YQRRASNDSTZKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide is a synthetic compound that belongs to the class of sulfonamide derivatives. This compound has gained significant attention in recent years due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and cancer. By inhibiting the activity of COX-2, this compound can reduce inflammation, pain, and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects
5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been reported to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer progression. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for COX-2 and can inhibit its activity at low concentrations. Additionally, this compound has shown minimal toxicity in cell culture and animal studies. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide. One area of interest is the development of more potent and selective analogs of this compound. Additionally, future studies could investigate the use of this compound in combination with other drugs for the treatment of various diseases. Furthermore, the potential use of this compound as a diagnostic tool for cancer could be explored. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, 5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide is a synthetic compound with potential therapeutic applications. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the activity of COX-2, reduce inflammation and pain, and potentially inhibit the growth of cancer cells. Future research could investigate the development of more potent and selective analogs, the use of this compound in combination with other drugs, and its potential use as a diagnostic tool for cancer.

Synthesis Methods

The synthesis of 5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide involves the reaction of 4-chloro-N-methylbenzenesulfonamide with propyl 2-bromobenzo[b]thiophene-5-carboxylate in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain the final product. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. Several research studies have investigated the use of this compound in the treatment of various diseases such as arthritis, cancer, and neuropathic pain.

properties

IUPAC Name

5-[(4-chlorophenyl)sulfonyl-methylamino]-N-propyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S2/c1-3-10-21-19(23)18-12-13-11-15(6-9-17(13)26-18)22(2)27(24,25)16-7-4-14(20)5-8-16/h4-9,11-12H,3,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRRASNDSTZKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(S1)C=CC(=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.